molecular formula C6H11Cl2N3 B12660575 4-Methylpyridine-2,5-diamine dihydrochloride CAS No. 94313-86-7

4-Methylpyridine-2,5-diamine dihydrochloride

Cat. No.: B12660575
CAS No.: 94313-86-7
M. Wt: 196.07 g/mol
InChI Key: DYBRYWXZWHGVRL-UHFFFAOYSA-N
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Description

4-Methylpyridine-2,5-diamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, and a methyl group at position 4. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-2,5-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Nitration: The 4-methylpyridine undergoes nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Dihydrochloride Salt: The resulting 4-methylpyridine-2,5-diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large quantities of 4-methylpyridine are nitrated and reduced using industrial-scale reactors.

    Purification: The product is purified through crystallization or other separation techniques.

    Formation of Dihydrochloride Salt: The purified 4-methylpyridine-2,5-diamine is then converted to its dihydrochloride form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: More reduced amine derivatives.

    Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

4-Methylpyridine-2,5-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminopyridine: Lacks the methyl group at position 4.

    4-Methylpyridine-2,6-diamine: Amino groups are at positions 2 and 6 instead of 2 and 5.

    4-Methylpyridine-3,5-diamine: Amino groups are at positions 3 and 5.

Uniqueness

4-Methylpyridine-2,5-diamine dihydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

CAS No.

94313-86-7

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

4-methylpyridine-2,5-diamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-4-2-6(8)9-3-5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H

InChI Key

DYBRYWXZWHGVRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)N.Cl.Cl

Origin of Product

United States

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